molecular formula C9H14N2S2 B12985096 3-(5-Ethylthiazol-2-yl)thiomorpholine

3-(5-Ethylthiazol-2-yl)thiomorpholine

Cat. No.: B12985096
M. Wt: 214.4 g/mol
InChI Key: SMXRSOFTSSUSBP-UHFFFAOYSA-N
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Description

3-(5-Ethylthiazol-2-yl)thiomorpholine is a heterocyclic compound that contains both a thiazole ring and a thiomorpholine ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . Thiomorpholine, on the other hand, is a sulfur-containing morpholine derivative. The combination of these two rings in a single molecule can potentially lead to unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethylthiazol-2-yl)thiomorpholine typically involves the formation of the thiazole ring followed by the introduction of the thiomorpholine moiety. One common method involves the reaction of 2-aminothiazole with ethyl bromide to form 5-ethylthiazole. This intermediate can then be reacted with thiomorpholine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethylthiazol-2-yl)thiomorpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-(5-Ethylthiazol-2-yl)thiomorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Ethylthiazol-2-yl)thiomorpholine would depend on its specific application. In biological systems, thiazole-containing compounds often interact with enzymes and receptors, affecting various biochemical pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Ethylthiazol-2-yl)thiomorpholine is unique due to the presence of both a thiazole and a thiomorpholine ring in its structure. This combination can lead to distinct chemical and biological properties compared to other thiazole-containing compounds .

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

3-(5-ethyl-1,3-thiazol-2-yl)thiomorpholine

InChI

InChI=1S/C9H14N2S2/c1-2-7-5-11-9(13-7)8-6-12-4-3-10-8/h5,8,10H,2-4,6H2,1H3

InChI Key

SMXRSOFTSSUSBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(S1)C2CSCCN2

Origin of Product

United States

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